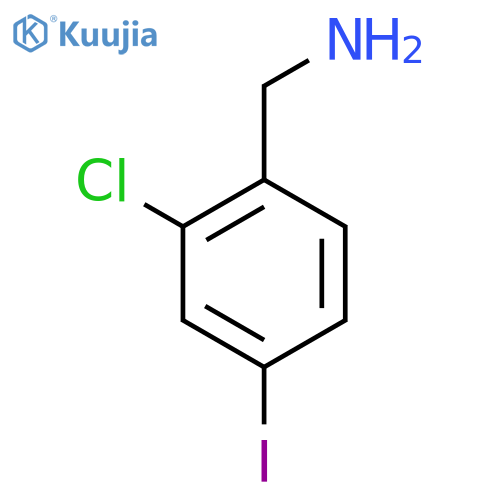

Cas no 950482-88-9 ((2-chloro-4-iodophenyl)methanamine)

950482-88-9 structure

商品名:(2-chloro-4-iodophenyl)methanamine

(2-chloro-4-iodophenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-iodobenzylamine

- (2-chloro-4-iodophenyl)methanamine

-

- インチ: 1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2

- InChIKey: AOJGIFMWSGHUPL-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=C(C=1)Cl)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 26

(2-chloro-4-iodophenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027302-500mg |

2-Chloro-4-iodobenzylamine |

950482-88-9 | 97% | 500mg |

$798.70 | 2023-08-31 | |

| Enamine | EN300-184168-2.5g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-184168-0.1g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-184168-0.25g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-184168-10g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 10g |

$4360.0 | 2023-09-19 | ||

| Alichem | A013027302-250mg |

2-Chloro-4-iodobenzylamine |

950482-88-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Enamine | EN300-184168-1.0g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 1g |

$1014.0 | 2023-06-01 | ||

| Enamine | EN300-184168-0.05g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 0.05g |

$851.0 | 2023-09-19 | ||

| Alichem | A013027302-1g |

2-Chloro-4-iodobenzylamine |

950482-88-9 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| Enamine | EN300-184168-10.0g |

(2-chloro-4-iodophenyl)methanamine |

950482-88-9 | 10g |

$4360.0 | 2023-06-01 |

(2-chloro-4-iodophenyl)methanamine 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Ping Tong Food Funct., 2020,11, 628-639

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

950482-88-9 ((2-chloro-4-iodophenyl)methanamine) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬